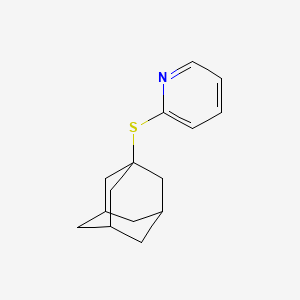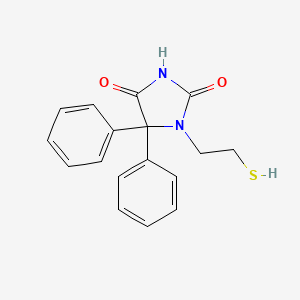
5,5-Diphenyl-1-(2-sulfanylethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diphenyl-1-(2-sulfanylethyl)imidazolidine-2,4-dione is a compound belonging to the class of imidazolidine-2,4-diones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diphenyl-1-(2-sulfanylethyl)imidazolidine-2,4-dione typically involves the reaction of benzil with thiourea under basic conditions to form the imidazolidine ring.
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, leading to faster and more efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Diphenyl-1-(2-sulfanylethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential anticonvulsant and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 5,5-Diphenyl-1-(2-sulfanylethyl)imidazolidine-2,4-dione involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticonvulsant activities .
Comparación Con Compuestos Similares
5,5-Diphenylimidazolidine-2,4-dione: Known for its anticonvulsant properties.
5,5-Dimethylimidazolidine-2,4-dione: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 5,5-Diphenyl-1-(2-sulfanylethyl)imidazolidine-2,4-dione is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
62476-41-9 |
|---|---|
Fórmula molecular |
C17H16N2O2S |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
5,5-diphenyl-1-(2-sulfanylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2S/c20-15-17(13-7-3-1-4-8-13,14-9-5-2-6-10-14)19(11-12-22)16(21)18-15/h1-10,22H,11-12H2,(H,18,20,21) |
Clave InChI |
YVYNJXKIXPIPLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2CCS)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


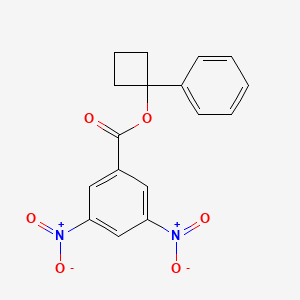
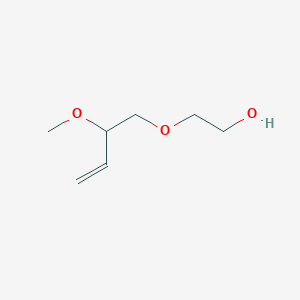
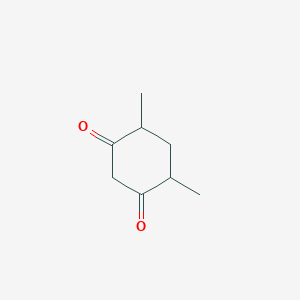

![4-[2-(2,6-Dioxopurin-8-yl)hydrazinyl]benzenesulfonic acid](/img/structure/B13986868.png)
![Ethyl 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13986871.png)
![2-[[2-(Carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13986882.png)

![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)

![6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B13986906.png)
![2-[(2,4,6-Trimethylphenoxy)methyl]oxirane](/img/structure/B13986914.png)
